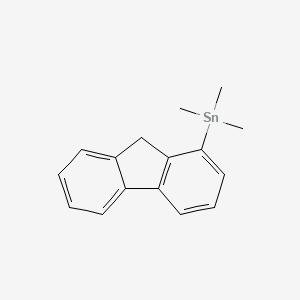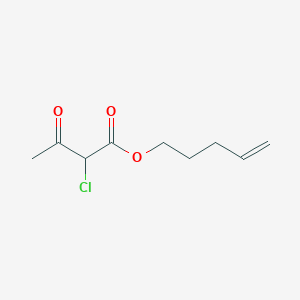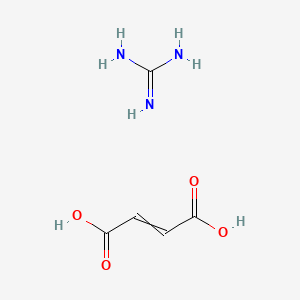
But-2-enedioic acid;guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of guanidine can be achieved through several synthetic routes. One common method involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Another method involves the use of thiourea derivatives as guanidylating agents, which react with amines to form guanidinium salts . Additionally, transition-metal-catalyzed guanidine synthesis based on classical methods has been developed, including catalytic guanylation reactions of amines with carbodiimides .
Industrial Production Methods: Industrial production of guanidine typically involves a two-step process starting with the reaction of dicyandiamide with ammonium salts, followed by treatment with a base such as sodium methoxide . This method is efficient and widely used in the production of guanidine on a large scale.
Chemical Reactions Analysis
Types of Reactions: Guanidine undergoes various types of chemical reactions, including nucleophilic addition, alkylation, and acylation . It is also known for its strong basicity and ability to form hydrogen bonds, making it a versatile reagent in organic synthesis .
Common Reagents and Conditions: Common reagents used in guanidine reactions include carbodiimides, thiourea derivatives, and transition-metal catalysts . Reaction conditions often involve mild temperatures and the use of polar solvents to facilitate the reactions .
Major Products Formed: The major products formed from guanidine reactions depend on the specific reagents and conditions used. For example, the reaction of guanidine with carbodiimides can yield guanidinium salts, while reactions with alkylating agents can produce N-alkylguanidines .
Scientific Research Applications
Chemistry: In chemistry, guanidine is used as a strong base and a nucleophilic catalyst in various organic reactions . It is also employed in the synthesis of complex organic molecules and as a reagent in peptide synthesis .
Biology: Guanidine derivatives play a crucial role in the metabolism of living organisms and are used in the study of enzyme mechanisms and protein folding . They are also used as DNA minor groove binders and kinase inhibitors .
Medicine: In medicine, guanidine is used to treat muscle weakness and fatigue associated with the myasthenic syndrome of Eaton-Lambert . It is also being investigated for its potential use in treating other neuromuscular disorders .
Industry: Guanidine is used in the production of plastics, explosives, and as a biocidal agent . It is also employed as a catalyst in various industrial processes .
Mechanism of Action
Guanidine exerts its effects by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . It also acts as a strong base, facilitating various chemical reactions through nucleophilic and electrophilic interactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to guanidine include urea, thiourea, and cyanamide . These compounds share some structural similarities and chemical properties with guanidine.
Uniqueness: Guanidine is unique due to its high basicity and ability to form stable guanidinium ions at physiological pH . This property makes it particularly useful in biological and chemical applications where strong bases are required .
Properties
CAS No. |
61593-23-5 |
|---|---|
Molecular Formula |
C5H9N3O4 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
but-2-enedioic acid;guanidine |
InChI |
InChI=1S/C4H4O4.CH5N3/c5-3(6)1-2-4(7)8;2-1(3)4/h1-2H,(H,5,6)(H,7,8);(H5,2,3,4) |
InChI Key |
KHABPRMUUQCJLV-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


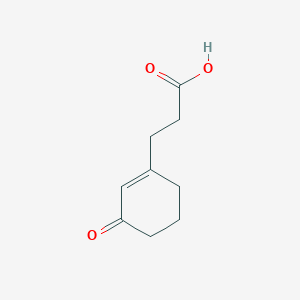
methyl}oxophosphanium](/img/structure/B14586250.png)
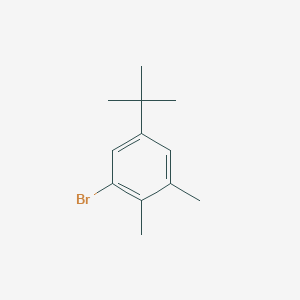
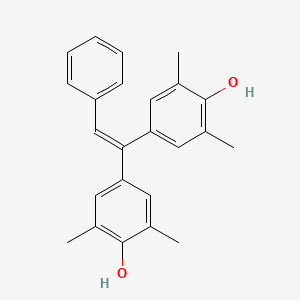


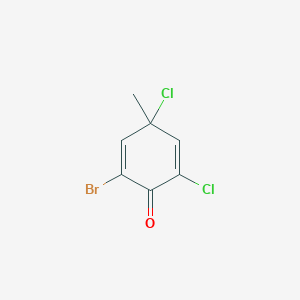
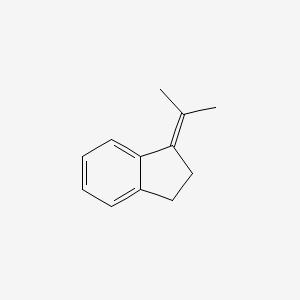
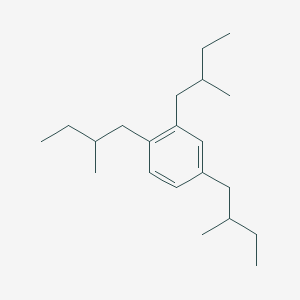
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
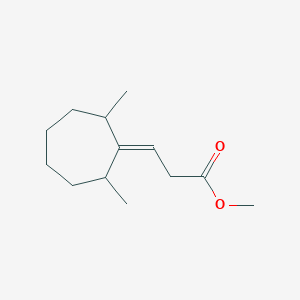
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
